molecular formula C24H31Cl3N2O B13497621 1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride

1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride

Cat. No.: B13497621
M. Wt: 469.9 g/mol
InChI Key: QXOZZRMXWYDSSD-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[211]hexan-1-yl}methyl)piperazine dihydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring, a chlorophenyl group, a phenyl group, and a bicyclic oxabicyclohexane moiety

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the incorporation of the oxabicyclohexane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H31Cl3N2O

Molecular Weight

469.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C24H29ClN2O.2ClH/c1-23-15-24(16-23,28-18-23)17-26-11-13-27(14-12-26)22(19-5-3-2-4-6-19)20-7-9-21(25)10-8-20;;/h2-10,22H,11-18H2,1H3;2*1H

InChI Key

QXOZZRMXWYDSSD-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(OC2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl

Origin of Product

United States

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